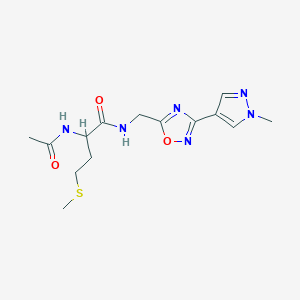

![molecular formula C11H11ClF3N3O2 B2888598 N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride CAS No. 2287271-67-2](/img/structure/B2888598.png)

N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs . The compound also seems to contain an N-methoxy group, which is a functional group consisting of a methoxy group (-OCH3) attached to a nitrogen atom .

Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the overall structure and properties of the compound.Chemical Reactions Analysis

The trifluoromethyl group can affect the reactivity of the compound. For instance, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the trifluoromethyl group can lower the basicity of compounds .Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

Research has evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and its derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies demonstrate the versatility of oxadiazole derivatives in medical research, highlighting their potential in developing treatments for various conditions (Faheem, 2018).

Nonlinear Optical Characterization

Oxadiazole derivatives have been synthesized and characterized for their potential applications in optoelectronics, demonstrating how structural modifications can influence their optical nonlinearity. This research underscores the relevance of such compounds in developing optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles from specific precursors has been described, emphasizing a high-yield and efficient method for producing these compounds. This approach highlights the advancements in synthetic methodologies that facilitate the development of oxadiazole derivatives (Kurz et al., 2007).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety have been conducted, showing significant activity against various microorganisms. This research indicates the potential of oxadiazole derivatives as antimicrobial agents, contributing to the field of infectious disease treatment (Kapadiya et al., 2020).

Corrosion Inhibitors

Oxadiazole derivatives have been explored as corrosion inhibitors in acidic media, revealing a correlation between their chemical structure and inhibition efficiency. This application demonstrates the compound's potential in industrial and engineering contexts, providing insights into materials protection (Bentiss et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2.ClH/c1-18-15-6-7-2-4-8(5-3-7)9-16-10(19-17-9)11(12,13)14;/h2-5,15H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQKXDTZSUUBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)

![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)

![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)